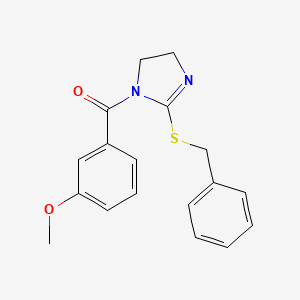

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone

Description

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a synthetic imidazoline derivative featuring a benzylthio group at the 2-position of the dihydroimidazole ring and a 3-methoxyphenyl group attached via a methanone linkage. The compound’s structure combines electron-donating (3-methoxy) and hydrophobic (benzylthio) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-22-16-9-5-8-15(12-16)17(21)20-11-10-19-18(20)23-13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJQRDURJDJMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features:

- An imidazole ring which contributes to its biological activities.

- A benzylthio group that may enhance lipophilicity and facilitate cellular uptake.

- A methanone moiety attached to a 3-methoxyphenyl group, which can influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The synthetic pathways often utilize starting materials like benzylthio derivatives and imidazole precursors. For instance, the reaction of 1H-imidazole derivatives with benzyl halides under basic conditions is a common approach.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor properties. For example, derivatives containing imidazole rings have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Cell cycle arrest |

| 5k | HeLa | 0.95 | VEGFR-2 inhibition |

These compounds were found to induce apoptosis and block cell cycle progression at the sub-G1 phase, suggesting a mechanism that prevents cancer cell proliferation through programmed cell death .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity. Similar imidazole derivatives have been tested against Gram-positive and Gram-negative bacteria. For instance, compounds with the benzothiazole nucleus showed promising results against Staphylococcus aureus and Escherichia coli.

| Compound | Microorganism | MIC (µM) |

|---|---|---|

| 15 | Staphylococcus aureus | 6.12 |

| 15 | Escherichia coli | 25 |

These findings indicate potential for development as antimicrobial agents .

Study on Anticancer Properties

A study evaluated the anticancer effects of several derivatives related to the target compound on different human cancer cell lines. The results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts . The most active compounds were identified as those containing electron-withdrawing groups, which increased their potency against tumor cells.

Mechanistic Insights

Flow cytometry analyses revealed that certain derivatives significantly induced apoptosis in HeLa cells, confirming their potential as effective anticancer agents. In silico docking studies suggested that these compounds could effectively bind to key targets such as VEGFR-2, implicating a pathway for therapeutic intervention in tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Physicochemical Properties of Selected Analogs

Structural Insights

- Heterocyclic Variations: ’s 5-bromo-2-furyl group introduces a heteroaromatic ring, which may improve binding to biological targets compared to purely phenyl-based systems .

Preparation Methods

CDI-Mediated Activation and Acylation

The cornerstone of synthesizing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone lies in activating the carboxylic acid precursor, 3-methoxybenzoic acid, using CDI. This reagent converts the acid into a reactive acylimidazole intermediate, which subsequently reacts with the imidazole nucleophile.

Typical Procedure :

- Activation Step : 3-Methoxybenzoic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. CDI (1.2 equiv) is added, and the mixture is refluxed for 1–2 hours to form the acylimidazole.

- Coupling Step : 2-(Benzylthio)-4,5-dihydro-1H-imidazole (1.0 equiv) and a base (e.g., DBU, 1.5 equiv) are introduced. The reaction proceeds at room temperature for 12–24 hours, followed by aqueous workup and purification via flash chromatography.

Key Data :

| Parameter | Conditions | Yield |

|---|---|---|

| Solvent | THF | 84–97% |

| Temperature | Reflux (activation), RT (coupling) | |

| Base | DBU or LiHMDS | |

| Purification | Flash chromatography or HPLC |

This method mirrors protocols for analogous compounds, where CDI ensures high conversion rates by minimizing side reactions.

LiHMDS-Assisted Deprotonation Strategies

In cases where the imidazole nucleophile exhibits low reactivity, lithium hexamethyldisilazide (LiHMDS) is employed to deprotonate the amine, enhancing its nucleophilicity.

Procedure :

- Separate Activation : 3-Methoxybenzoic acid is activated with CDI in THF as described.

- Deprotonation : LiHMDS (1.0 M in hexanes, 1.2 equiv) is added to a solution of 2-(benzylthio)-4,5-dihydro-1H-imidazole in THF at 0°C, stirred for 30 minutes, then combined with the activated acid.

- Reaction Completion : The mixture is stirred at room temperature overnight, quenched with water, and extracted with dichloromethane (DCM).

Alternative Approaches and Modifications

While CDI-based methods dominate, variations include:

- Solvent Optimization : Replacing THF with dimethylformamide (DMF) accelerates activation but necessitates rigorous drying to prevent hydrolysis.

- Base Selection : N,N-Diisopropylethylamine (DIPEA) offers milder conditions for acid-sensitive substrates, albeit with marginally lower yields (~75%).

Mechanistic Insights and Reaction Optimization

Role of CDI in Intermediate Formation

CDI reacts with carboxylic acids to form imidazolide intermediates, which are electrophilic at the carbonyl carbon. This step is critical for avoiding racemization and ensuring regioselectivity.

Base Influence on Reaction Kinetics

Strong bases like DBU or LiHMDS facilitate deprotonation of the imidazole’s NH group, enabling nucleophilic attack on the acyl intermediate. DBU’s non-nucleophilic nature prevents undesired side reactions, while LiHMDS’s low temperature compatibility suits thermally sensitive substrates.

Purification Challenges

The product often requires chromatographic purification to remove imidazole byproducts. Preparative HPLC with C18 columns achieves >95% purity, albeit with higher solvent consumption.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| CDI/DBU in THF | High yield, minimal side products | Requires anhydrous conditions | 84–97% |

| CDI/LiHMDS in THF | Suitable for low-reactivity amines | Cryogenic conditions needed | 70–85% |

| DMF with DIPEA | Faster activation | Lower yields, hygroscopic | 70–75% |

Physicochemical Characterization

Post-synthesis, the compound is validated via:

- LC-MS : Confirms molecular ion peaks (e.g., m/z 382 [M+H]+).

- 1H NMR : Aromatic protons from the 3-methoxyphenyl group resonate at δ 7.2–8.4 ppm, while the benzylthio moiety’s methylene appears at δ 3.8–4.2 ppm.

- HPLC : Retention times (e.g., 4.47 min on C18 columns) ensure purity.

Applications and Derivative Synthesis

The compound’s structure lends itself to derivatization:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions. A general approach includes:

- Step 1 : Formation of the imidazole ring via cyclization of thiourea derivatives with α-haloketones under basic conditions .

- Step 2 : Introduction of the benzylthio group via nucleophilic substitution using benzyl mercaptan in anhydrous THF with NaH as a base .

- Step 3 : Coupling the imidazole intermediate with 3-methoxybenzoyl chloride using tert-butyllithium at low temperatures (−78°C) to form the methanone moiety .

- Key Considerations : Reaction yields depend on solvent purity, temperature control, and stoichiometric ratios of reagents.

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify protons and carbons in the benzylthio, imidazole, and methoxyphenyl groups. For example, the methoxy group typically shows a singlet at ~3.8 ppm in H NMR .

- X-ray Crystallography : Resolves 3D conformation, as seen in analogous imidazole derivatives, confirming dihedral angles between aromatic rings .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for CHNOS: 334.11 g/mol) .

Q. What preliminary biological assays are recommended for screening its activity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test against kinases or proteases due to the imidazole-thioether scaffold’s affinity for metal ions in active sites .

- Cytotoxicity Testing : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC values .

- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with proteins (e.g., EGFR kinase). The benzylthio group may occupy hydrophobic pockets, while the methoxyphenyl moiety engages in π-π stacking .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to identify residues critical for affinity .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., ATP concentration in kinase assays) or cell passage numbers .

- Dose-Response Replication : Repeat experiments with standardized protocols (e.g., fixed incubation time of 48 hours for cytotoxicity assays) .

- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions that may explain variability .

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Methodological Answer :

- Catalyst Optimization : Replace NaH with milder bases (e.g., KCO) in the benzylthio substitution step to reduce side reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for imidazole ring cyclization to enhance reaction rates .

- Flash Chromatography : Use gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to isolate the product efficiently .

Q. What advanced techniques elucidate the compound’s metabolic stability?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS to calculate half-life (t) .

- CYP450 Inhibition Screening : Identify metabolizing enzymes using isoform-specific substrates (e.g., CYP3A4 with midazolam) .

- Reactive Metabolite Trapping : Use glutathione (GSH) to detect electrophilic intermediates formed during oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.